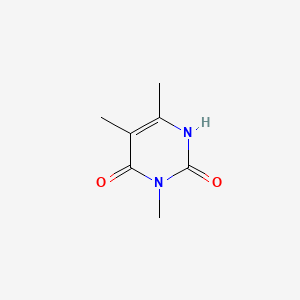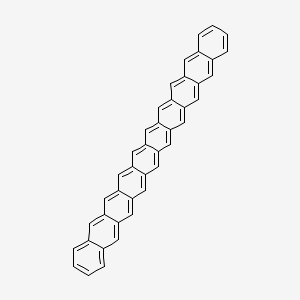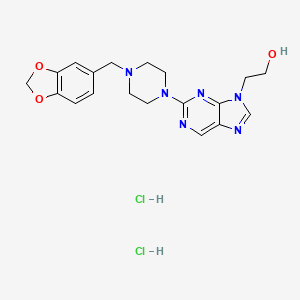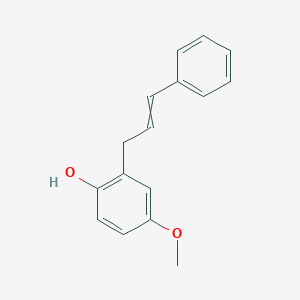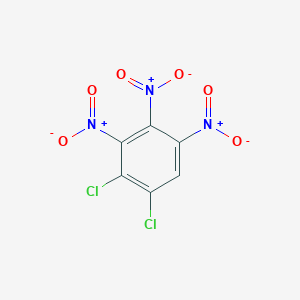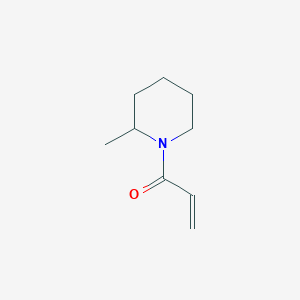
1-(2-Methylpiperidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylpiperidin-1-yl)prop-2-en-1-one is a chemical compound known for its unique structure and properties
Métodos De Preparación
The synthesis of 1-(2-Methylpiperidin-1-yl)prop-2-en-1-one typically involves the reaction of 2-methylpiperidine with propenone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve the use of more advanced techniques, such as catalytic hydrogenation, to improve yield and purity .
Análisis De Reacciones Químicas
1-(2-Methylpiperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential as a ligand in biochemical assays.
Medicine: Research has shown that it may act as an inhibitor for certain enzymes, making it a candidate for drug development.
Industry: It is used in the production of polymers and other materials due to its reactive nature.
Mecanismo De Acción
The mechanism by which 1-(2-Methylpiperidin-1-yl)prop-2-en-1-one exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Janus Kinase 3 (JAK3) by covalently binding to a unique cysteine residue (Cys-909) in the enzyme. This interaction disrupts the enzyme’s activity, leading to downstream effects on cellular signaling pathways .
Comparación Con Compuestos Similares
1-(2-Methylpiperidin-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but differs in the position of the methyl group.
This compound: Another similar compound with variations in the substituents on the piperidine ring.
The uniqueness of this compound lies in its specific interaction with JAK3, which is not observed in other related compounds .
Propiedades
Número CAS |
31482-66-3 |
|---|---|
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
1-(2-methylpiperidin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-3-9(11)10-7-5-4-6-8(10)2/h3,8H,1,4-7H2,2H3 |
Clave InChI |
PZPPNUZQHCOVFS-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1C(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


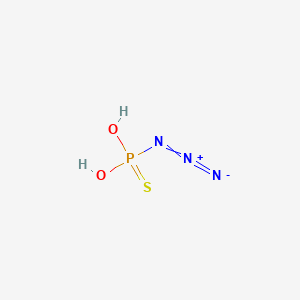

![3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine](/img/structure/B14694726.png)
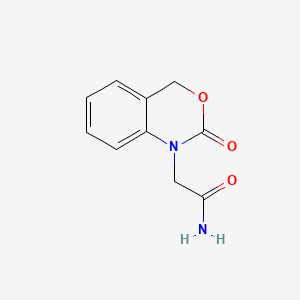



![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiane]](/img/structure/B14694750.png)
